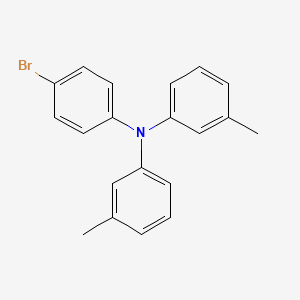

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline

説明

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, commonly known as BMPMA, is an organic compound used in the synthesis of various pharmaceuticals and specialty chemicals. BMPMA is a versatile and powerful building block in organic synthesis, allowing for the production of a wide range of products with different functional groups. BMPMA is also used as a starting material in the synthesis of a new class of drugs, including antibiotics, anti-inflammatory agents, and antifungal agents.

科学的研究の応用

Chemical Synthesis and Characterization

- N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline and its derivatives are utilized in various chemical syntheses. For instance, a study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of related compounds, yielding a new compound with potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Spectroscopy and Molecular Studies

- Spectroscopic investigations play a crucial role in understanding the properties of these compounds. Cameron et al. (1979) conducted spectroscopic studies on the reactions of similar anilines with phosphorus oxychloride and thiophosphoryl chloride, providing insights into the heterocyclic products and their structures (Cameron, Cordes, Demir, & Shaw, 1979).

Optoelectronic Properties

- The optoelectronic properties of related anilines have been a focus of research due to their potential in electronic devices. Han Li-yin (2013) synthesized a derivative and investigated its properties, highlighting its excellent xerographic performance in organic photoconductive devices (Han Li-yin, 2013).

Catalysis and Reaction Optimization

- These compounds are also used in catalysis and reaction optimization. Shi Kai-yun (2006) explored the synthesis of N-ethyl-m-methyoxy aniline, which offers a simple and efficient synthesis process, providing a scientific basis for industrial manufacture (Shi Kai-yun, 2006).

Application in Corrosion Inhibition

- The use of anilines in corrosion inhibition has been researched, with Daoud et al. (2014) investigating a compound's inhibitory action on mild steel corrosion, demonstrating its efficiency and the adherence to Langmuir’s isotherm in adsorption studies (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Hydroamination Studies

- Fadi M. Younis et al. (2016) examined hydroamination processes involving similar anilines, providing insights into regioselective reactions and the formation of various isomers (Younis, Krieck, Görls, & Westerhausen, 2016).

Monomethylation Processes

- The monomethylation of aryl amines, as studied by Peng et al. (2009), is significant for the synthesis of compounds like this compound, impacting the development of potential medical imaging agents (Peng, Liu, Tang, Cai, & Pike, 2009).

Electroluminescence and Photophysics

- Research into the electroluminescence and photophysical properties of related compounds has implications for their use in light-emitting devices. Dileep A. K. Vezzu et al. (2010) focused on platinum complexes synthesized from similar anilines, showing potential in organic light-emitting diode (OLED) applications (Dileep A. K. Vezzu et al., 2010).

Catalyzed N–H Insertion Reactions

- Anding and Woo (2013) explored the Ir-catalyzed N–H insertion reactions involving similar anilines, contributing to the synthesis of substituted glycine esters and expanding the understanding of reaction mechanisms (Anding & Woo, 2013).

作用機序

Target of Action

N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, also known as N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline, is a compound that has been studied in the context of antidepressant molecules . The primary targets of this compound are likely to be the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) . These neurotransmitters play a crucial role in mood regulation, and their improper release is associated with depression .

Mode of Action

It is suggested that the compound may interact with its targets (monoamine neurotransmitters) and influence their release in the cns . This could potentially rectify the malfunction of noradrenergic, dopaminergic, and serotonergic systems, which are implicated in depression .

Biochemical Pathways

The compound may affect the biochemical pathways related to the synthesis and release of monoamine neurotransmitters . By influencing these pathways, this compound could potentially alleviate the symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in the levels of monoamine neurotransmitters in the CNS . These changes could potentially lead to an improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using such medications .

特性

IUPAC Name |

N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN/c1-15-5-3-7-19(13-15)22(18-11-9-17(21)10-12-18)20-8-4-6-16(2)14-20/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBVFRPPFWBXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732974 | |

| Record name | N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203710-89-8 | |

| Record name | N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

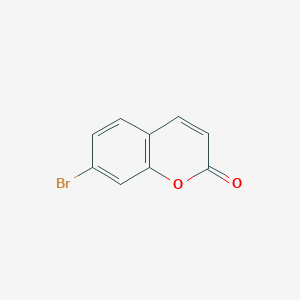

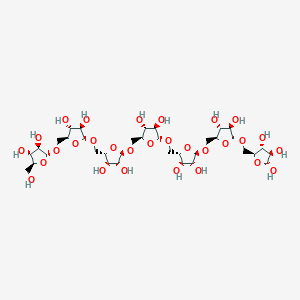

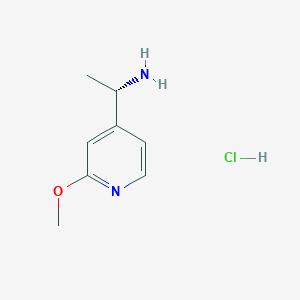

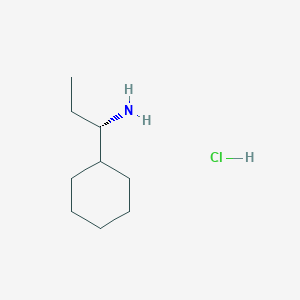

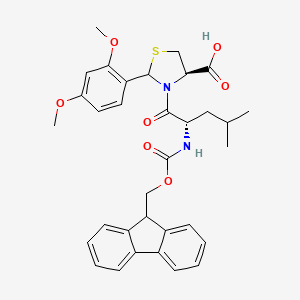

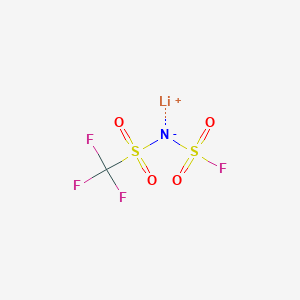

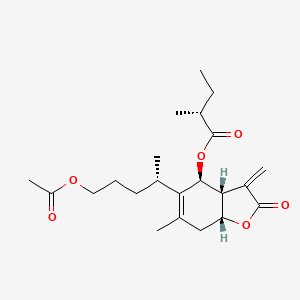

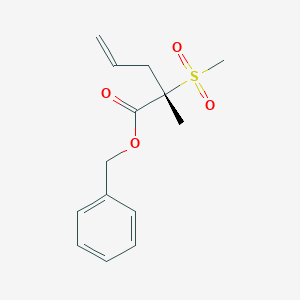

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)

![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)